molecular formula C64H107ClN16O44S3 B1449377 Streptocyclin CAS No. 8069-81-6

Streptocyclin

Cat. No.: B1449377
CAS No.: 8069-81-6
M. Wt: 1936.3 g/mol
InChI Key: JHMGIEQMCLPPPH-OWWKMAFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptocyclin is an antibiotic compound derived from the bacterium Streptomyces griseus. It belongs to the aminoglycoside class of antibiotics and is known for its effectiveness against a variety of bacterial infections, including those caused by Gram-negative bacteria. This compound works by inhibiting protein synthesis in bacteria, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

Streptocyclin is typically produced through fermentation processes involving Streptomyces griseus. The fermentation medium is prepared with specific nutrients to support the growth and metabolic activity of the bacteria. The process involves the following steps:

    Inoculation: Spores of Streptomyces griseus are inoculated into a nutrient-rich medium.

    Fermentation: The inoculated medium is incubated under controlled conditions (temperature, pH, and aeration) to promote bacterial growth and antibiotic production.

    Extraction: After fermentation, the antibiotic is extracted from the culture medium using solvent extraction techniques.

    Purification: The extracted antibiotic is purified through various chromatographic methods to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation in bioreactors. Key parameters such as nutrient concentration, oxygen supply, and agitation are optimized to maximize yield. The use of genetically engineered strains of Streptomyces griseus can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Streptocyclin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with altered antibacterial properties. These derivatives can be used to study structure-activity relationships and develop new antibiotics.

Scientific Research Applications

Streptocyclin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.

    Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

    Medicine: Investigated for its potential to treat multi-drug resistant bacterial infections.

    Industry: Used in the development of new antibiotics and as a biocontrol agent in agriculture.

Mechanism of Action

Streptocyclin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis, leading to the misreading of mRNA and the production of nonfunctional proteins. The disruption of protein synthesis ultimately results in bacterial cell death. The primary molecular target of this compound is the 16S rRNA within the 30S ribosomal subunit.

Comparison with Similar Compounds

Streptocyclin is similar to other aminoglycoside antibiotics such as:

  • Streptomycin
  • Gentamicin
  • Kanamycin
  • Tobramycin

Uniqueness

This compound is unique in its specific spectrum of activity and its ability to overcome certain bacterial resistance mechanisms. Unlike some other aminoglycosides, this compound has shown effectiveness against a broader range of Gram-negative bacteria and is less prone to resistance development.

Conclusion

This compound is a valuable antibiotic with significant applications in scientific research and medicine. Its unique properties and effectiveness against resistant bacterial strains make it a crucial tool in the fight against bacterial infections. Further research and development of this compound and its derivatives hold promise for new therapeutic options in the future.

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGIEQMCLPPPH-OWWKMAFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H107ClN16O44S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1936.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8069-81-6
Record name Streptocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008069816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptocyclin
Reactant of Route 2
Streptocyclin
Reactant of Route 3
Streptocyclin
Reactant of Route 4
Streptocyclin
Reactant of Route 5
Streptocyclin
Reactant of Route 6
Streptocyclin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.